aldehydo-D-glucuronate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9O7- |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1 |
InChI Key |
IAJILQKETJEXLJ-QTBDOELSSA-M |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Metabolic Pathways and Interconversions Involving Aldehydo D Glucuronate
Biosynthesis of Aldehydo-D-Glucuronate and its Derivatives
The formation of this compound occurs through multiple biosynthetic routes, primarily from the activated sugar nucleotide UDP-D-glucuronate, the catabolism of inositol (B14025), and the direct oxidation of monosaccharides.
Formation from Uridine Diphosphate-D-Glucuronate (UDP-D-Glucuronate)
The primary pathway for the synthesis of D-glucuronate in many organisms originates from UDP-D-glucose. This is converted to UDP-α-D-glucuronic acid (UDPGA), a high-energy donor of glucuronic acid used in conjugation reactions. wikipedia.org Free D-glucuronate, which includes the aldehydo- form, is then generated from UDP-D-glucuronate. nih.gov
Studies in isolated rat hepatocytes have confirmed a direct precursor-product relationship between UDP-D-glucuronate and free glucuronate. nih.govresearchgate.net Depletion of the cellular pool of UDP-D-glucuronate leads to a marked decrease in the formation of free glucuronate. nih.govresearchgate.net This formation is not believed to occur via a glucuronidation-deglucuronidation cycle. nih.govresearchgate.net Instead, evidence points to a direct hydrolysis of UDP-D-glucuronate. nih.govnih.gov It has been proposed that glucuronate 1-phosphate is not an intermediate in this direct conversion. nih.gov
The enzymatic activity responsible for the direct hydrolysis of UDP-D-glucuronate to free D-glucuronate has been termed "UDP-glucuronidase". nih.gov This activity is found predominantly in the microsomal fraction of cells and shares many characteristics with UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-D-glucuronate to various substrates. wikipedia.orgnih.govnih.gov
Several lines of evidence suggest that UDP-glucuronidase activity is an intrinsic function of UGTs themselves:
Both UDP-glucuronidase and UGTs are located in the endoplasmic reticulum membrane. nih.gov
Their activities show similar sensitivities to various detergents. nih.gov
Substrates for glucuronidation inhibit UDP-glucuronidase activity, suggesting a close relationship at the active site. nih.gov
Therefore, it is believed that UGT enzymes, in addition to their primary role in conjugation, can catalyze the formation of free glucuronate, which exists in equilibrium with this compound. nih.govnih.gov
Generation from Inositol Catabolism
This compound is a direct product of myo-inositol catabolism, a pathway primarily active in the kidneys of humans. wikipedia.orgebi.ac.uk This reaction is catalyzed by the enzyme myo-inositol oxygenase (MIOX), a non-heme di-iron enzyme. wikipedia.orgnih.gov
MIOX catalyzes the oxidative cleavage of the myo-inositol ring, incorporating an oxygen molecule to produce D-glucuronic acid. wikipedia.orgebi.ac.uk Crucially, research indicates that the direct product of the MIOX reaction is the uncyclized, open-chain aldehyde form of D-glucuronate. nih.govnih.gov This this compound can then diffuse from the enzyme and is subsequently captured by downstream enzymes, such as D-glucuronate reductase, before it has the chance to cyclize into its more stable, but less reactive, hemiacetal form. nih.govnih.gov The catalytic mechanism involves the binding of myo-inositol and diatomic oxygen to the di-iron center of the enzyme, followed by hydrogen abstraction from the C1 position of myo-inositol to initiate the ring-cleaving oxidation. nih.govacs.orgpnas.org
| Pathway Step | Enzyme | Substrate | Product | Key Finding |
| Inositol Oxidation | Myo-inositol oxygenase (MIOX) | Myo-inositol | This compound | The direct product is the uncyclized aldehyde form. nih.govnih.gov |
Enzymatic Oxidation of Monosaccharides to Uronic Acids
The formation of uronic acids through the enzymatic oxidation of the primary alcohol group (at carbon 6) of monosaccharides is a known biosynthetic pathway. nih.govresearchgate.net In this context, D-glucose can serve as a precursor for D-glucuronic acid. This selective oxidation is a challenging chemical transformation to achieve in a laboratory setting but is accomplished with high specificity by enzymes. nih.govresearchgate.net
This biocatalytic production of D-glucuronic acid from glucose is an area of active research, with methods involving single enzymes, multi-enzyme cascades, and whole-cell catalysis being explored. nih.govresearchgate.net For instance, a synthetic pathway has been constructed in recombinant E. coli where the co-expression of myo-inositol-1-phosphate synthase (Ino1) from yeast and myo-inositol oxygenase (MIOX) from mice leads to the production of D-glucuronic acid from D-glucose via a myo-inositol intermediate. nih.gov
Catabolic Pathways of D-Glucuronate Featuring this compound Intermediates
Once formed, D-glucuronate (and its aldehydo- form) can enter catabolic pathways that convert it into other useful metabolic intermediates. In mammals, the primary route for this is the glucuronate-xylulose pathway.
The Glucuronate-Xylulose Pathway (Pentose Pathway) in Mammals
The glucuronate-xylulose pathway, also known as the uronate cycle, is a metabolic route that converts D-glucuronate into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.gov This pathway is constitutively active in the liver and kidneys. nih.gov
The initial steps of this pathway directly involve the catabolism of D-glucuronate:
Reduction to L-Gulonate: D-glucuronate is first reduced to L-gulonate. This reaction is catalyzed by an aldehyde reductase, a member of the aldo-keto reductase superfamily. nih.gov
Oxidation to 3-keto-L-gulonate: L-gulonate is then oxidized to 3-keto-L-gulonate by the NAD+-dependent enzyme L-gulonate 3-dehydrogenase (GDH). ontosight.aicreative-enzymes.comwikipedia.orgoup.comnih.gov This enzyme is found in various mammalian tissues. creative-enzymes.com
Decarboxylation to L-xylulose: 3-keto-L-gulonate undergoes decarboxylation to yield the pentose L-xylulose. nih.gov While this step is known to occur, the specific decarboxylase enzyme responsible in mammals has not yet been fully characterized. nih.gov However, an enzyme with 3-keto-L-gulonate-6-phosphate decarboxylase activity has been identified in other organisms, which catalyzes a similar transformation. ebi.ac.ukcusabio.comontosight.aimybiosource.com
From L-xylulose, the pathway continues through xylitol (B92547) to D-xylulose, which is then phosphorylated by D-xylulokinase to form D-xylulose-5-phosphate, linking it to the central pentose phosphate pathway. nih.govresearchgate.netrcsb.org
| Reaction | Enzyme | Substrate | Product |
| Reduction | Aldehyde reductase | D-glucuronate | L-gulonate |
| Oxidation | L-gulonate 3-dehydrogenase | L-gulonate | 3-keto-L-gulonate |
| Decarboxylation | 3-keto-L-gulonate decarboxylase (putative) | 3-keto-L-gulonate | L-xylulose |
Conversion to L-Gulonate by Aldehyde Reductase (AKR1A1)
The initial step in the primary metabolic route for this compound in animals is its reduction to L-gulonate. This reaction is predominantly catalyzed by the NADPH-dependent enzyme aldehyde reductase (AKR1A1), a member of the aldo-keto reductase superfamily. nih.govwikipathways.org This enzyme facilitates the reduction of the aldehyde group of D-glucuronate to a primary alcohol, yielding L-gulonate. nih.gov
In mammals capable of synthesizing ascorbic acid, this conversion is a critical control point. core.ac.uk Studies in mice have demonstrated that aldehyde reductase (specifically the murine ortholog Akr1a4) is responsible for approximately 85% of the conversion of D-glucuronate to L-gulonate. ebi.ac.ukmit.edu A secondary contribution of about 15% is made by aldose reductase (AKR1B). ebi.ac.ukmit.edu The dominance of AKR1A1 in this step is attributed to its higher catalytic efficiency for D-glucuronate compared to other reductases. ebi.ac.uk The reaction is as follows:
D-glucuronate + NADPH + H⁺ → L-gulonate + NADP⁺ asm.org
| Enzyme | Gene (Human) | Cofactor | Substrate | Product |
| Aldehyde Reductase | AKR1A1 | NADPH | This compound | L-gulonate |
| Aldose Reductase | AKR1B1 | NADPH | This compound | L-gulonate |
Subsequent Steps to L-Xylulose and D-Xylulose-5-Phosphate
Following its formation, L-gulonate undergoes a series of enzymatic transformations that ultimately connect its metabolism to the pentose phosphate pathway. wikipathways.orgnih.gov
Oxidation to 3-dehydro-L-gulonate: L-gulonate is oxidized at the third carbon by L-gulonate 3-dehydrogenase , an NAD⁺-dependent enzyme, to form 3-dehydro-L-gulonate (also known as 3-keto-L-gulonate). frontiersin.orgwikipedia.org In humans, the enzyme CRYL1 exhibits this activity. wikipathways.org
Decarboxylation to L-xylulose: The unstable 3-dehydro-L-gulonate is then decarboxylated by 3-dehydro-L-gulonate decarboxylase (also called 3-keto-L-gulonate decarboxylase) to yield L-xylulose and carbon dioxide. wikipathways.orgfrontiersin.orgmdpi.com
Reduction to Xylitol: L-xylulose is subsequently reduced to the sugar alcohol xylitol by L-xylulose reductase , an NADPH-dependent enzyme. nih.govnih.gov In humans, this enzyme is also known as dicarbonyl/L-xylulose reductase (DCXR). wikipathways.org
Oxidation to D-xylulose: Xylitol is then oxidized to D-xylulose in an NAD⁺-dependent reaction catalyzed by xylitol dehydrogenase (sorbitol dehydrogenase). nih.govnih.gov
Phosphorylation to D-xylulose-5-phosphate: Finally, D-xylulose is phosphorylated by xylulokinase using ATP to produce D-xylulose-5-phosphate . nih.gov This product is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. wikipathways.orgnih.gov
This sequence of reactions provides a route for the carbon atoms from glucuronate to enter central carbohydrate metabolism. wikipathways.org
| Step | Enzyme | Substrate | Product(s) | Cofactor |
| 1 | L-gulonate 3-dehydrogenase | L-gulonate | 3-dehydro-L-gulonate | NAD⁺ |
| 2 | 3-dehydro-L-gulonate decarboxylase | 3-dehydro-L-gulonate | L-xylulose, CO₂ | - |
| 3 | L-xylulose reductase | L-xylulose | Xylitol | NADPH |
| 4 | Xylitol dehydrogenase | Xylitol | D-xylulose | NAD⁺ |
| 5 | Xylulokinase | D-xylulose | D-xylulose-5-phosphate | ATP |
D-Glucuronate Degradation Pathways in Microorganisms (e.g., E. coli)
Microorganisms such as Escherichia coli have evolved efficient pathways to utilize D-glucuronate as a carbon and energy source. mdpi.comresearchgate.net These pathways differ significantly from those found in animals and typically involve isomerization and dehydration steps.
Isomerization to D-Fructuronate by D-Glucuronate Isomerase
In many bacteria, including E. coli, the catabolism of D-glucuronate begins with its isomerization to D-fructuronate. mdpi.comresearchgate.net This reaction is catalyzed by D-glucuronate isomerase (also known as uronate isomerase). nih.govacs.org
D-glucuronate ⇌ D-fructuronate acs.org
From D-fructuronate, the pathway proceeds through several enzymatic steps:
D-fructuronate is reduced to D-mannonate by an NADH-dependent reductase. researchgate.net
D-mannonate is then dehydrated to 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netresearchgate.net
KDG is phosphorylated to KDG-6-phosphate by a kinase. researchgate.net
Finally, an aldolase (B8822740) cleaves KDG-6-phosphate into glyceraldehyde-3-phosphate and pyruvate (B1213749), which are central metabolites in glycolysis. researchgate.net
| Enzyme | EC Number | Substrate | Product | Organism Example |
| D-glucuronate isomerase | 5.3.1.12 | D-glucuronate | D-fructuronate | Escherichia coli |
Pathways Involving Dehydratases
Dehydratases are key enzymes in several alternative carbohydrate catabolic pathways, including those for hexuronates like D-glucuronate. mdpi.com There are at least four known pathways for D-glucuronate degradation, with three of them incorporating a dehydratase enzyme. mdpi.com
In the most common bacterial pathway (the isomerase pathway described above), the key dehydratase is D-mannonate dehydratase (UxuA in E. coli), which converts D-mannonate to 2-keto-3-deoxy-D-gluconate. researchgate.netyoutube.com This enzyme is the third in the pathway for the breakdown of D-glucuronate and channels it towards the Entner-Doudoroff pathway. wikipedia.org
In some other bacteria, alternative pathways exist. For instance, an alternate route for D-glucuronate metabolism is initiated by its oxidation to D-glucaro-1,5-lactone, which is then hydrolyzed to D-glucarate. acs.org D-glucarate is subsequently dehydrated by a D-glucarate dehydratase . acs.org
The regulation of these pathways in bacteria like E. coli is complex, involving transcriptional regulators such as UxuR and ExuR, which control the expression of the necessary enzymes in response to the availability of hexuronates. asm.orgnih.gov
Role in Ascorbate (B8700270) Biosynthesis in Select Vertebrates
For many vertebrates, excluding primates (including humans), guinea pigs, and some bat and bird species, this compound is the direct precursor for the synthesis of L-ascorbic acid (Vitamin C). wikipathways.org This vital pathway underscores a significant metabolic function of D-glucuronate.
The synthesis begins with the conversion of D-glucuronate to L-gulonate by aldehyde reductase (AKR1A1), as detailed in section 2.2.1.1. nih.govwikipathways.org L-gulonate is then converted to L-gulono-γ-lactone by the enzyme gluconolactonase (also known as Senescence Marker Protein 30 or SMP30). wikipathways.org
The final and committing step in this pathway is the oxidation of L-gulono-γ-lactone to L-ascorbic acid. This reaction is catalyzed by L-gulono-γ-lactone oxidase (GULO) , an enzyme associated with the mitochondrial membrane. wikipathways.orgcore.ac.uk
The inability of humans and other species to synthesize their own vitamin C is due to mutations in the GULO gene, rendering the enzyme non-functional. ebi.ac.uk This genetic defect makes vitamin C an essential dietary nutrient for these species.
| Step | Enzyme | Substrate | Product | Location |
| 1 | Aldehyde Reductase (AKR1A1) | D-glucuronate | L-gulonate | Cytosol |
| 2 | Gluconolactonase (SMP30) | L-gulonate | L-gulono-γ-lactone | Cytosol |
| 3 | L-gulono-γ-lactone oxidase (GULO) | L-gulono-γ-lactone | L-ascorbic acid | Mitochondria |
Interconnections with Major Metabolic Cycles
The metabolic pathways originating from this compound are intricately linked with the central energy-producing and biosynthetic pathways of the cell, namely the pentose phosphate pathway, glycolysis, and the Krebs cycle.
The most direct link is to the pentose phosphate pathway (PPP) . As described in section 2.2.1.2, the animal pathway for D-glucuronate degradation culminates in the production of D-xylulose-5-phosphate. wikipathways.orgnih.gov D-xylulose-5-phosphate is a key intermediate of the non-oxidative branch of the PPP. researchgate.net This pathway is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. researchgate.net Thus, the metabolism of D-glucuronate can directly fuel the PPP.
The connection to glycolysis is also well-established. Intermediates of the pentose phosphate pathway, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, can enter the glycolytic pathway. asm.orgonline-learning-college.com Therefore, by feeding into the PPP, D-glucuronate metabolism indirectly provides substrates for glycolysis. In bacteria, the degradation of D-glucuronate more directly yields glycolytic intermediates. The cleavage of 2-keto-3-deoxy-D-gluconate-6-phosphate produces glyceraldehyde-3-phosphate and pyruvate, both of which are central molecules in glycolysis. researchgate.netasm.org
The link to the Krebs cycle (citric acid cycle) is primarily through pyruvate. Pyruvate, generated from bacterial D-glucuronate catabolism, is converted to acetyl-CoA, which is the main entry point into the Krebs cycle for the complete oxidation of carbohydrates to generate ATP. youtube.comonline-learning-college.com In this way, D-glucuronate can serve as a fuel source for cellular respiration. The glucuronic acid pathway itself is considered an alternative route for the oxidation of glucose that does not directly produce ATP but connects to these central energy pathways. researchgate.net
Linkages to Pentose Phosphate Pathway
This compound is a central molecule in the uronate pathway, which serves as a bridge to the pentose phosphate pathway (PPP). glycoforum.gr.jp In this pathway, D-glucuronate is converted to L-gulonate, a reaction catalyzed by aldehyde reductase (also known as glucuronate reductase, EC 1.1.1.19). mdpi.comnih.gov This enzyme specifically reduces the aldehyde group of this compound to a primary alcohol, forming L-gulonate, utilizing NADPH as a cofactor. core.ac.ukecmdb.ca
The reaction is as follows: L-gulonate + NADP⁺ ⇌ this compound + NADPH + H⁺ core.ac.ukecmdb.ca
L-gulonate is then further metabolized through a series of reactions. It is oxidized to 3-keto-L-gulonate, which is subsequently decarboxylated to form L-xylulose. L-xylulose is then reduced to xylitol, which is oxidized to D-xylulose. Finally, D-xylulose is phosphorylated by xylulokinase to yield D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. glycoforum.gr.jp This connection allows the carbon skeletons of glucuronic acid to enter the central carbohydrate metabolism, providing a route for the synthesis of pentoses and the production of NADPH. glycoforum.gr.jpsci-hub.se In mammals, it is estimated that approximately 5% of D-glucose is metabolized through this glucuronate-xylulose-pentose phosphate pathway. glycoforum.gr.jp
Table 1: Key Enzymes in the Glucuronate-Xylulose-Pentose Phosphate Pathway
| Enzyme | EC Number | Reaction | Pathway Step |
| Aldehyde Reductase (Glucuronate Reductase) | 1.1.1.19 | L-gulonate + NADP⁺ ⇌ this compound + NADPH + H⁺ | Conversion of this compound to L-gulonate |
| L-gulonate-3-dehydrogenase | 1.1.1.45 | L-gulonate + NAD⁺ ⇌ 3-dehydro-L-gulonate + NADH + H⁺ | Oxidation of L-gulonate |
| 3-keto-L-gulonate decarboxylase | 4.1.1.34 | 3-dehydro-L-gulonate ⇌ L-xylulose + CO₂ | Decarboxylation to L-xylulose |
| L-xylulose reductase | 1.1.1.10 | Xylitol + NADP⁺ ⇌ L-xylulose + NADPH + H⁺ | Reduction of L-xylulose |
| Xylitol dehydrogenase | 1.1.1.9 | D-xylulose + NADH + H⁺ ⇌ Xylitol + NAD⁺ | Oxidation to D-xylulose |
| Xylulokinase | 2.7.1.17 | ATP + D-xylulose ⇌ ADP + D-xylulose 5-phosphate | Phosphorylation to enter the Pentose Phosphate Pathway |
Connections to Glycosaminoglycan Metabolism and Degradation
D-glucuronic acid is a fundamental building block of various glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. nih.gov These include heparan sulfate (B86663), chondroitin (B13769445) sulfate, and hyaluronan, where it exists in its cyclic pyranose form linked to other monosaccharides. nih.govresearchgate.net
The degradation of GAGs is a lysosomal process involving a series of hydrolytic enzymes. nih.govportlandpress.com This breakdown occurs in a stepwise manner from the non-reducing end of the polysaccharide chain. glycoforum.gr.jp For GAGs containing D-glucuronic acid, the enzyme β-glucuronidase (EC 3.2.1.31) is responsible for cleaving the terminal D-glucuronic acid residues from the oligosaccharide fragments. glycoforum.gr.jpmdpi.com
Once released, the free D-glucuronic acid exists in equilibrium between its cyclic hemiacetal form and the open-chain this compound form. wikipedia.org It is this aldehydo form that can then enter the metabolic pathways described previously, such as the uronate pathway connecting to the pentose phosphate pathway. glycoforum.gr.jpecmdb.ca The lysosomal degradation of GAGs is therefore a source of D-glucuronic acid, which, through its aldehydo intermediate, can be channeled into central carbohydrate metabolism.
The degradation of heparan sulfate, for instance, is a complex process requiring multiple enzymes, including sulfatases and glycosidases, to sequentially remove the various sugar and sulfate moieties. portlandpress.com The final removal of the D-glucuronic acid backbone unit is catalyzed by β-glucuronidase, releasing it into the lysosome for further catabolism. mdpi.comportlandpress.com
Table 2: Glycosaminoglycans Containing D-Glucuronic Acid and a Key Degrading Enzyme
| Glycosaminoglycan | Repeating Disaccharide Unit Containing D-Glucuronic Acid | Key Degrading Enzyme | Product Released |
| Heparan Sulfate | β-D-glucuronic acid / α-L-iduronic acid and α-D-glucosamine | β-Glucuronidase | D-glucuronic acid |
| Chondroitin Sulfate | β-D-glucuronic acid and β-D-N-acetylgalactosamine | β-Glucuronidase | D-glucuronic acid |
| Hyaluronan | β-D-glucuronic acid and β-D-N-acetylglucosamine | β-Glucuronidase | D-glucuronic acid |
Biological and Physiological Significance of Aldehydo D Glucuronate and Its Metabolism
Contribution to Endogenous Detoxification and Xenobiotic Metabolism (Glucuronidation Research)
Aldehydo-D-glucuronate is the open-chain (aldehydic) form of D-glucuronic acid, a key molecule in the body's detoxification processes. wikipedia.org While the cyclic form, D-glucuronic acid, is more prevalent, the aldehydo form is a crucial intermediate in certain metabolic reactions. The primary mechanism of detoxification involving glucuronic acid is glucuronidation, a major Phase II metabolic pathway. nih.govresearchgate.netresearchgate.net This process involves the enzymatic addition of a glucuronic acid moiety to various substances, rendering them more water-soluble and facilitating their excretion from the body. wikipedia.orgnih.gov
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the liver but also present in other tissues like the intestine, kidneys, and brain. wikipedia.orgresearchgate.net These enzymes transfer glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to a wide array of substrates. wikipedia.org The substrates for glucuronidation are diverse and include:
Endogenous compounds: Bilirubin (a breakdown product of heme), steroid hormones (such as estrogens and androgens), and bile acids.
Xenobiotics (foreign compounds): Drugs, environmental pollutants, and toxins. wikipedia.org
The addition of the negatively charged and hydrophilic glucuronic acid group significantly increases the water solubility of these compounds, which are often lipophilic (fat-soluble). nih.gov This transformation is critical for their elimination via urine or bile. wikipedia.orgnih.gov
The process begins with the formation of UDP-glucuronic acid from UDP-glucose. annualreviews.org The this compound form can be acted upon by enzymes like aldehyde reductase, which catalyzes its reduction. uniprot.orgphysiology.org For instance, the reduction of D-glucuronic acid to L-gulonate is a step in the biosynthesis of ascorbic acid (Vitamin C) in many animals. uniprot.orgmdpi.com
Research in glucuronidation continues to be a significant area of study in drug metabolism and toxicology. Understanding the factors that influence the rate and extent of glucuronide formation is crucial for predicting drug clearance and potential drug-drug interactions. nih.govcore.ac.uk The efficiency of glucuronidation can be influenced by genetic variations in UGT enzymes, leading to inter-individual differences in drug response and toxicity.
Table 1: Key Enzymes and Substrates in Glucuronidation
| Enzyme Family | Key Substrate(s) | Role in Metabolism |
| UDP-glucuronosyltransferases (UGTs) | Bilirubin, steroid hormones, drugs, xenobiotics | Catalyzes the transfer of glucuronic acid to various substrates, increasing their water solubility for excretion. wikipedia.orgresearchgate.net |
| Aldo-keto reductases (AKRs) | Aromatic and aliphatic aldehydes, ketones, D-glucuronate | Reduces a wide variety of carbonyl-containing compounds, including the reduction of D-glucuronic acid in ascorbic acid biosynthesis. uniprot.orgnih.gov |
Roles in Plant Cell Wall Composition and Degradation
This compound, in its polymeric form as glucuronic acid, is a significant component of the plant cell wall matrix. The plant cell wall is a complex and dynamic structure primarily composed of cellulose, hemicelluloses, and pectins. nih.govuvigo.es Glucuronic acid is found as a side chain on the xylan (B1165943) backbone of hemicellulose, forming glucuronoxylan. nih.govmdpi.com
The degradation of the plant cell wall is a critical process in both natural and industrial contexts. During fruit ripening, for example, controlled degradation of cell wall polysaccharides, including the modification of pectic and hemicellulosic components, leads to softening of the fruit tissue. scionresearch.com
Microorganisms play a vital role in the breakdown of plant biomass. nih.gov Fungi and bacteria produce a diverse array of enzymes, known as glycoside hydrolases, that can cleave the glycosidic bonds within the complex polysaccharides of the plant cell wall. nih.gov Specifically, α-glucuronidases are enzymes that can hydrolyze the α-linked glucuronic acid side chains from the xylan backbone. nih.gov The removal of these side chains is often a prerequisite for the complete degradation of the xylan polymer by other enzymes like xylanases. nih.gov This enzymatic degradation of glucuronoxylan is a key step in the carbon cycle, releasing sugars that can be utilized by the microorganisms. nih.gov
Table 2: this compound in Plant Cell Walls
| Plant Cell Wall Component | Role of Glucuronic Acid | Significance |
| Hemicellulose (Glucuronoxylan) | Forms α-linked side chains on the β-1,4-linked D-xylose backbone. nih.govmdpi.com | Influences the physical properties of the cell wall and is a target for microbial degradation enzymes (α-glucuronidases). nih.govmdpi.com |
This compound as a Microbial Carbon Source and its Ecological Relevance
This compound, or more commonly its cyclic form D-glucuronate, serves as a valuable carbon and energy source for various microorganisms. nih.govmdpi.com This is particularly relevant in environments where plant biomass is abundant, as D-glucuronate is a component of hemicellulose. nih.govmdpi.com Microbes have evolved specific metabolic pathways to catabolize D-glucuronate and utilize it for growth. nih.govmdpi.com
In bacteria such as Escherichia coli, the catabolism of D-glucuronate involves a series of enzymatic reactions that convert it into central metabolic intermediates like pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com These intermediates can then enter mainstream metabolic pathways such as glycolysis and the citric acid cycle to generate energy and biosynthetic precursors. mdpi.com
Fungi, like Aspergillus niger, also possess pathways for D-glucuronate catabolism, though they can differ from those found in bacteria. nih.gov Research has identified novel enzymatic steps in the fungal degradation of D-glucuronate, highlighting the metabolic diversity among microorganisms. nih.gov For instance, a 2-keto-L-gulonate reductase that forms L-idonate has been shown to be essential for D-glucuronate catabolism in A. niger. nih.gov
Furthermore, the microbial degradation of glucuronides (compounds conjugated with glucuronic acid for detoxification in the host) in the gut can lead to the release of the original compound. This process, known as enterohepatic circulation, can prolong the exposure of the host to certain drugs and xenobiotics. researchgate.net
Table 3: Microbial Utilization of D-Glucuronate
| Microorganism | Key Metabolic Feature | Ecological Niche |
| Escherichia coli | Catabolic pathway converting D-glucuronate to pyruvate and glyceraldehyde-3-phosphate. mdpi.com | Gut microbiome, environments with decaying plant matter. mdpi.com |
| Aspergillus niger | Unique fungal pathway for D-glucuronate catabolism involving a 2-keto-L-gulonate reductase. nih.gov | Soil, decaying vegetation. nih.gov |
Implications in Carbohydrate Metabolism Disorders and Related Research Models
Disorders of carbohydrate metabolism encompass a range of genetic conditions where the body cannot properly process carbohydrates. medlineplus.govmedscape.com While direct disorders involving this compound metabolism are not as commonly cited as those for glucose or fructose, its metabolic pathways are interconnected with broader carbohydrate metabolism, and disruptions can have significant consequences. funaab.edu.ng
One notable connection is the uronic acid pathway, which includes the conversion of glucose to D-glucuronic acid. tau.edu.ng This pathway is not primarily for energy production but serves in the synthesis of glucuronides for detoxification and as a precursor for ascorbic acid (vitamin C) synthesis in many animals. mdpi.comfunaab.edu.ng A rare genetic disorder known as essential pentosuria is characterized by the accumulation and excretion of L-xylulose, an intermediate in the uronic acid pathway downstream of D-glucuronate. funaab.edu.ng This condition is due to a deficiency of the enzyme L-xylulose reductase. funaab.edu.ng
Research models, both in vitro and in vivo, are crucial for understanding the role of this compound and its metabolic enzymes in health and disease. For example, studies using aldehyde reductase inhibitors in mice have demonstrated the in vivo role of this enzyme in glucuronate metabolism and vitamin C production. physiology.org Inhibition of aldehyde reductase leads to increased urinary excretion of glucuronate and decreased vitamin C levels, confirming the enzyme's function in this pathway. physiology.org
Furthermore, metabolomic studies have identified alterations in the D-glucuronate degradation pathway in different populations, suggesting a potential link to disease susceptibility. nih.gov For example, lower levels of metabolites in the D-glucuronate degradation pathway have been observed in certain ethnic groups with a higher risk for lung cancer, hinting at differences in glucuronidation capacity. nih.gov
The accumulation of reactive aldehydes, which can be detoxified by enzymes that also act on this compound, is implicated in the pathology of various metabolic disorders, including diabetes. nih.gov These aldehydes can contribute to oxidative stress and insulin (B600854) resistance. nih.gov Therefore, enzymes involved in aldehyde metabolism, including those that process this compound, are of interest in research on these conditions.
Table 4: this compound Metabolism in Health and Disease
| Condition/Model | Implication of this compound Metabolism | Key Findings |
| Essential Pentosuria | A disorder in the uronic acid pathway, downstream of D-glucuronate. funaab.edu.ng | Deficiency of L-xylulose reductase leads to the excretion of L-xylulose. funaab.edu.ng |
| Aldehyde Reductase Inhibition (Mouse Model) | Demonstrates the in vivo role of aldehyde reductase in glucuronate metabolism. physiology.org | Inhibition leads to increased urinary glucuronate and decreased vitamin C. physiology.org |
| Metabolomic Studies in Smokers | Alterations in the D-glucuronate degradation pathway are associated with lung cancer risk. nih.gov | Lower levels of D-glucuronate pathway metabolites in higher-risk populations suggest differences in glucuronidation. nih.gov |
Comparative Biochemistry of this compound Metabolism Across Species
The metabolism of this compound and its related compounds exhibits notable variations across different species. These differences are particularly evident in the context of xenobiotic metabolism and ascorbic acid synthesis. wikipedia.orguniprot.org
Glucuronidation is a common detoxification pathway in many vertebrates, including humans, where it plays a crucial role in eliminating drugs and other foreign compounds. wikipedia.org The enzymes responsible, UDP-glucuronosyltransferases (UGTs), are found across a wide range of species, but their substrate specificities and expression levels can differ significantly. wikipedia.orgresearchgate.net This species-dependent variation in UGT activity is a major challenge in preclinical drug development, as animal models may not accurately predict human metabolic profiles. core.ac.uk
The biosynthesis of ascorbic acid (vitamin C) from D-glucuronate is another area of significant comparative biochemical interest. uniprot.org Many animals, including most mammals, can synthesize their own vitamin C. wikipedia.org This process involves the reduction of D-glucuronic acid to L-gulonic acid, a reaction catalyzed by aldehyde reductase. uniprot.orgmdpi.com However, humans, other primates, and guinea pigs lack the enzyme L-gulonolactone oxidase, which is required for the final step of ascorbic acid synthesis. wikipedia.org Consequently, these species must obtain vitamin C from their diet.
The microbial world also displays a remarkable diversity in D-glucuronate metabolism. As previously mentioned, bacteria and fungi have evolved distinct catabolic pathways to utilize D-glucuronate as a carbon source. nih.govmdpi.com For instance, the pathway in E. coli differs from the one identified in the fungus Aspergillus niger. nih.govmdpi.com This metabolic plasticity allows microbes to thrive in diverse ecological niches where D-glucuronate is available. nih.govmdpi.com
These comparative biochemical differences underscore the evolutionary adaptations of different organisms to their specific environments and physiological needs. Understanding these variations is essential for fields ranging from pharmacology and toxicology to microbial ecology and biotechnology.
Table 5: Comparative Aspects of this compound Metabolism
| Species Group | Key Metabolic Feature | Significance |
| Humans and other primates | Lack L-gulonolactone oxidase and cannot synthesize ascorbic acid from D-glucuronate. wikipedia.org | Dietary requirement for vitamin C. |
| Most other mammals | Can synthesize ascorbic acid from D-glucuronate via the uronic acid pathway. wikipedia.orguniprot.org | Endogenous production of a vital antioxidant. |
| Bacteria (e.g., E. coli) | Possess specific catabolic pathways to utilize D-glucuronate as a carbon source. mdpi.com | Important for nutrient cycling in various ecosystems, including the gut. mdpi.com |
| Fungi (e.g., Aspergillus niger) | Have evolved distinct pathways for D-glucuronate catabolism compared to bacteria. nih.gov | Demonstrates metabolic diversity and adaptation to different environments. nih.gov |
Advanced Analytical and Spectroscopic Research Methodologies for Aldehydo D Glucuronate Studies
Development and Optimization of Enzymatic Assays for D-Glucuronate and Related Metabolites
Enzymatic assays offer a specific and sensitive approach for the quantification of D-glucuronate. A notable development in this area is the use of uronate dehydrogenase, an enzyme that catalyzes the NAD+-dependent oxidation of D-glucuronic acid to D-glucaric acid. researchgate.netd-nb.info This reaction allows for the spectrophotometric measurement of NADH, which is directly proportional to the initial D-glucuronate concentration. d-nb.info
Researchers have successfully cloned and utilized uronate dehydrogenase from bacteria such as Agrobacterium tumefaciens and Pseudomonas syringae to develop these assays. researchgate.netd-nb.infonih.gov The assay using the enzyme from A. tumefaciens has a detection limit of 5 µM, demonstrating its high sensitivity. nih.govmit.edu This method has proven to be more robust in complex biological samples with many interfering compounds compared to older, less specific methods like the orcinol (B57675) method. mit.edumit.edu
Optimization of these enzymatic assays is crucial for achieving maximum sensitivity and accuracy. Key parameters that are often optimized include:
pH: Maximum enzyme activity for uronate dehydrogenase from Pseudomonas syringae is observed at a pH of 8.0 in a sodium diphosphate-HCl buffer, while for β-glucuronidase, an acetate (B1210297) buffer at pH 4.5 is optimal. d-nb.infonih.gov
Temperature: Reactions are typically incubated at 25°C or 37°C to ensure optimal enzyme activity. d-nb.infonih.gov
Substrate and Cofactor Concentrations: The concentrations of NAD+ and the sample containing D-glucuronate are carefully controlled to ensure the reaction proceeds efficiently and linearly within the desired detection range. researchgate.netd-nb.info
Buffer System: The choice of buffer, such as citrate-phosphate or acetate, can significantly impact enzyme stability and activity. nih.gov
These optimized enzymatic assays are suitable for various formats, including 96-well plates for high-throughput screening, and have been successfully applied to measure D-glucuronate concentrations in culture supernatants and to determine the activity of enzymes like myo-inositol oxygenase. researchgate.netmit.edu
Table 1: Comparison of Enzymatic Assay Parameters
| Parameter | Uronate Dehydrogenase Assay | β-Glucuronidase Assay |
|---|---|---|
| Enzyme Source | Agrobacterium tumefaciens, Pseudomonas syringae | E. coli K12 |
| Optimal pH | 8.0 | 4.5 |
| Optimal Buffer | Sodium diphosphate-HCl | Acetate |
| Detection Method | Spectrophotometric (NADH at 334/340 nm) | Spectrophotometric (4-nitrophenol at 405 nm) |
| Detection Limit | 5 µM | Not specified |
| Incubation Temp | 25°C / 37°C | 37°C |
| Applications | D-glucuronate quantification, myo-inositol oxygenase activity | Free and conjugated glucuronic acid determination |
This table summarizes and compares key parameters for two different enzymatic assays used in the study of D-glucuronate and its conjugates.
Application of LC-MS/MS in Metabolomic Profiling of D-Glucuronate Pathways
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive analysis of metabolites within the D-glucuronate pathways. nih.gov This powerful technique offers high sensitivity, selectivity, and the ability to identify and quantify a wide range of compounds in complex biological matrices like urine and serum. frontiersin.orgacs.org
In the context of D-glucuronate metabolism, LC-MS/MS is used for:
Global Metabolite Profiling: Untargeted metabolomics approaches allow for the simultaneous detection of hundreds to thousands of metabolites, providing a snapshot of the metabolic state. acs.org This has been applied to study changes in the glucuronide metabolome in various conditions, including disease states. nih.gov
Identification of Novel Metabolites: The high resolution and fragmentation capabilities of MS/MS enable the structural elucidation of previously unknown glucuronide conjugates. acs.org
Pathway Analysis: By identifying and quantifying key metabolites, researchers can map out and understand the flux through different branches of the D-glucuronate pathway, such as the pentose (B10789219) and glucuronate interconversions. frontiersin.org
Biomarker Discovery: LC-MS/MS-based metabolomics can identify specific glucuronide metabolites that are differentially expressed between different biological groups (e.g., gender, disease state), highlighting them as potential biomarkers. acs.org
To enhance the detection and identification of glucuronide conjugates, various strategies have been developed. One such approach involves chemical isotope labeling, where a specific chemical tag is attached to the carboxyl group of glucuronic acid. nih.govacs.org This derivatization not only improves the chromatographic and ionization properties of the analytes but also introduces a characteristic isotopic signature that facilitates their identification in complex mixtures. nih.gov For instance, derivatization with N,N-dimethyl ethylenediamine (B42938) (DMED) has been shown to significantly increase the detection sensitivity for glucuronides. nih.govacs.org
Furthermore, data analysis strategies such as monitoring for the characteristic neutral loss of the glucuronic acid moiety (176.0321 u) in MS/MS spectra are employed to specifically filter for and identify glucuronide-conjugated metabolites from large datasets. acs.org
Table 2: LC-MS/MS Applications in D-Glucuronate Pathway Analysis
| Application | Description | Key Findings/Advantages |
|---|---|---|
| Metabolomic Profiling | Comprehensive analysis of all detectable metabolites in a biological sample. | Revealed involvement of pentose and glucuronate interconversions in disease processes. frontiersin.org |
| Biomarker Discovery | Identification of metabolites that differentiate between biological states. | Successfully discriminated between genders based on urinary glucuronide profiles. acs.org |
| Chemical Isotope Labeling | Derivatization of glucuronides to improve detection and identification. | 3- to 55-fold decrease in limits of detection for representative glucuronide standards using DMED labeling. nih.gov |
| Neutral Loss Filtering | Data analysis technique to specifically identify glucuronide conjugates. | Enabled the identification of 557 potential glucuronide features in positive ion mode and 602 in negative ion mode from urine samples. acs.org |
This table outlines the various applications of LC-MS/MS in the study of D-glucuronate metabolism, highlighting the key advantages and findings of each approach.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Aldehydo-D-Glucuronate Analysis
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates, including uronic acids like D-glucuronate. rsc.org This technique is particularly well-suited for the separation and quantification of these compounds in complex mixtures, such as biomass hydrolysates. nih.govnih.gov
The principle of HPAEC-PAD involves the separation of anionic carbohydrates on a strong anion-exchange column under alkaline conditions, followed by their detection using a pulsed amperometric detector. The high pH of the eluent ensures that the hydroxyl groups of the carbohydrates are ionized, allowing them to interact with the stationary phase.
Key aspects of HPAEC-PAD for this compound analysis include:
Improved Separation: The use of gradient elution profiles, where the concentration of the eluent (e.g., sodium acetate) is varied over time, allows for the effective separation of closely related compounds, including D-glucuronic acid and its methylated form, 4-O-methyl-D-glucuronic acid. nih.govnih.gov This is a significant improvement over isocratic methods where co-elution can be a problem. nih.gov
High Sensitivity: PAD provides sensitive detection of carbohydrates without the need for derivatization, with detection limits often in the low mg/L range. rsc.org
Versatility: The method has been optimized for the simultaneous determination of a wide range of biomass-derived compounds, including monosaccharides, oligosaccharides, and uronic acids, in a single analytical run. rsc.org
Researchers have developed and optimized HPAEC-PAD methods using columns like the CarboPac™ PA100 and CarboPac PA200. rsc.orgnih.gov The optimization process often involves adjusting the column temperature and the composition and gradient of the eluents to achieve the best possible resolution and sensitivity for the target analytes. rsc.org This technique has been successfully applied to quantify the production of D-glucaric acid from D-glucose, with D-glucuronic acid as an intermediate. researchgate.net
Table 3: HPAEC-PAD Method Parameters for Uronic Acid Analysis
| Parameter | Optimized Conditions |
|---|---|
| Column | CarboPac PA200 (250 mm × 3 mm) with guard column |
| Eluents | A: Ultrapure water, B: 200 mM NaOH with 400 mM NaOAc, C: 200 mM NaOH |
| Flow Rate | 0.5 mL/min |
| Gradient | Gradient of B and C, with A held at 50% |
| Detection | Pulsed Amperometric Detection (PAD) |
| Application | Separation and quantification of D-glucuronic acid and 4-O-methyl-D-glucuronic acid in hardwood xylan (B1165943) hydrolysates. nih.gov |
This table presents a summary of the optimized parameters for an HPAEC-PAD method developed for the analysis of D-glucuronic acid and its derivatives.
Spectroscopic Techniques (e.g., NMR, CD) for Conformational and Reaction Mechanism Elucidation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for investigating the three-dimensional structure and conformational dynamics of D-glucuronate and its derivatives in solution. nih.govrsc.org This information is crucial for understanding their biological function and reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the structure and conformation of molecules at the atomic level. In the context of D-glucuronate studies, NMR is used to:
Determine Anomeric Configuration: The chemical shifts and coupling constants of the anomeric proton (H-1) can be used to distinguish between α- and β-anomers of D-glucuronic acid. mdpi.com
Analyze Ring Conformation: Proton-proton coupling constants (J-values) within the glucuronic acid ring provide insights into the preferred ring pucker (e.g., chair or boat conformations). mdpi.com
Study Inter-residue Interactions: For disaccharides and larger oligosaccharides containing D-glucuronate, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of protons on adjacent sugar residues, providing information about the glycosidic linkage conformation. mdpi.com
For example, a study on α- and β-linked disaccharides containing D-glucuronic acid used NMR to show that sulfation had a significant impact on the conformational behavior of the β-derivatives, but not the α-derivatives. mdpi.com
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a sensitive technique for studying the secondary structure and conformational changes of chiral molecules like carbohydrates. oup.com It measures the differential absorption of left- and right-circularly polarized light. In D-glucuronate research, CD is used to:
Monitor Conformational Changes: Changes in the CD spectrum can indicate alterations in the conformation of the D-glucuronate residue, for instance, upon binding to a protein or as a result of changes in the solution environment.
Complement NMR Data: CD provides global conformational information that complements the detailed local information obtained from NMR. nih.govrsc.org The combination of these two techniques provides a more complete picture of the solution conformation of D-glucuronate-containing molecules. oup.comscispace.com
Multivariate analysis of NMR and CD data has been successfully used to differentiate and classify glycosaminoglycans, including those containing D-glucuronate, based on their structure and origin. oup.com
Table 4: Spectroscopic Techniques for D-Glucuronate Analysis
| Technique | Information Obtained | Applications in D-Glucuronate Research |
|---|---|---|
| NMR Spectroscopy | Atomic-level structure, anomeric configuration, ring conformation, intermolecular interactions. | Elucidation of the 3D structure of D-glucuronate-containing disaccharides and the effect of sulfation on their conformation. mdpi.com |
| CD Spectroscopy | Global secondary structure, conformational changes. | Monitoring conformational changes in glycosaminoglycans and complementing NMR data for a more complete structural analysis. oup.com |
This table summarizes the application of NMR and CD spectroscopy in the structural and conformational analysis of D-glucuronate and its derivatives.
Isotopic Labeling Strategies for Tracing Metabolic Fates of D-Glucuronate
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. bitesizebio.com By introducing a stable isotope, such as ¹³C, ¹⁵N, or ²H, into a precursor molecule like D-glucose, researchers can follow the incorporation of the label into downstream metabolites, including D-glucuronate and its subsequent products. nih.gov This provides a dynamic view of metabolic pathways, allowing for the measurement of metabolic fluxes and the identification of active pathways. bitesizebio.com
Key aspects of isotopic labeling for tracing D-glucuronate metabolism include:
Choice of Isotope and Labeled Precursor: The most common stable isotope used in metabolic tracing is ¹³C. nih.gov Uniformly labeled [U-¹³C₆]glucose is often used to study central carbon metabolism, as the ¹³C atoms can be traced into various downstream pathways, including the glucuronate pathway. nih.gov Position-specific labeled precursors can also be used to probe specific enzymatic reactions. nih.gov
Detection and Analysis: The labeled metabolites are typically detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comnih.gov MS can distinguish between unlabeled and labeled metabolites based on their mass difference, while NMR can detect the presence of the isotope based on its effect on the nuclear spin. nih.gov
Metabolic Flux Analysis: By measuring the rate of incorporation of the isotope into different metabolites over time, researchers can calculate the flux through various metabolic pathways. This provides a quantitative measure of pathway activity under different conditions.
Untargeted Metabolomics Workflows: Advanced workflows have been developed for the untargeted detection of metabolites derived from isotopically labeled tracers. acs.org These methods use sophisticated algorithms to recognize the characteristic isotope patterns of labeled metabolites in complex LC-MS data, facilitating the comprehensive analysis of tracer-derived metabolomes. acs.org
A recent development is the use of chemical isotope labeling in conjunction with LC-MS for the comprehensive profiling of glucuronide conjugates. nih.govacs.org In this approach, both a light (d0) and heavy (d6) version of a derivatizing agent, such as N,N-dimethyl ethylenediamine (DMED), are used to label the carboxyl group of glucuronic acid. nih.gov This creates a characteristic mass difference between the light and heavy labeled metabolites, allowing for their confident identification and relative quantification in complex biological samples. nih.govacs.org
Table 5: Isotopic Labeling Strategies in Metabolic Tracing
| Strategy | Description | Detection Method | Key Application |
|---|---|---|---|
| Stable Isotope Tracing | Introduction of a stable isotope (e.g., ¹³C) into a precursor molecule to follow its metabolic fate. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Measuring metabolic fluxes and identifying active pathways in central carbon metabolism. nih.gov |
| Chemical Isotope Labeling | Derivatization of a target functional group with light and heavy isotope-coded tags. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Comprehensive and confident profiling of glucuronide metabolites in biological samples. nih.govacs.org |
| Untargeted Tracer Metabolomics | Global detection and annotation of metabolites derived from an isotopically labeled tracer. | High-Resolution Mass Spectrometry (HRMS) | Discovering novel metabolites and metabolic pathways downstream of a labeled precursor. acs.org |
This table provides an overview of different isotopic labeling strategies used to study the metabolism of D-glucuronate, highlighting the principles, detection methods, and key applications of each approach.
Chemical Synthesis and Derivatization Strategies in Aldehydo D Glucuronate Research
Stereoselective Synthetic Routes for D-Glucuronic Acid and its Aldehyde Form
The synthesis of D-glucuronic acid and its derivatives with precise stereocontrol is a significant challenge due to the electron-withdrawing nature of the C-5 carboxyl group, which influences the reactivity of the anomeric center. Researchers have developed various strategies to control the formation of α- and β-glycosidic linkages.
Stereoselective synthesis often begins not with the aldehyde form itself, but with protected D-glucuronic acid donors. For instance, the use of a 6,1-lactone derivative of glucuronic acid as a glycosyl donor in the presence of a tin(IV) chloride (SnCl4) catalyst allows for the synthesis of 1,2-cis-glycosides (α-O-glucuronides) with high stereoselectivity. nih.gov In contrast, other donors may preferentially form β-glucuronides. nih.gov The choice of protecting groups and the glycosyl donor (e.g., cyclic imidates, glucuronyl iodides) is critical in directing the stereochemical outcome of the glycosylation reaction. nih.gov
Another approach involves the reaction of protected silyl-glucopyranuronates with acetals or aldehydes in the presence of a catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov This method can produce both α- and β-glycosides with retention of the anomeric configuration in good yields (41-91%). nih.gov
For scalable syntheses, D-glucuronate-based acceptors are employed for dehydrative glycosylation with glucosamine (B1671600) partners to create disaccharide building blocks. acs.org For example, a D-glucuronate glycal acceptor was synthesized in five steps from commercially available D-glucal, involving regioselective protection, benzylation, deprotection, and oxidation steps. acs.org The isolation of pure intermediates is also a key aspect of these synthetic routes. An improved synthesis of sodium D-glucuronate utilizes the crystallization of barium or lithium salts of 1,2-O-isopropylidene-D-glucuronic acid to effectively separate the desired product from reaction mixtures. nist.gov
| Starting Material | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |
| 6,1-Lactone Glucuronic Acid Derivative | SnCl4, Silyl Ethers | α-O-Glucuronides | High (1,2-cis) | nih.gov |
| Methyl 2,3,4,6-tetra-O-acetyl-1-O-trimethylsilyl-β-D-glucopyranuronate | Trimethylsilyl trifluoromethanesulfonate, Acetals | (1-Alkoxyalkyl) β-glycosides | Retention of configuration | nih.gov |
| D-Glucal | Di-tert-butylsilylene bis(trifluoromethanesulfonate), Benzyl bromide, TBAF, TEMPO | D-Glucuronate Glycal Acceptor | N/A (Acceptor Synthesis) | acs.org |
| 1,2-O-isopropylidene-D-glucofuranose | Platinum catalyst, Barium hydroxide | Barium 1,2-O-isopropylidene-D-glucuronate | N/A (Isolation) | nist.gov |
Preparation of Aldehydo-D-Glucuronate Derivatives for Enzymatic Probes and Substrate Analogs
Derivatives of D-glucuronic acid are synthesized to serve as probes and substrates for studying carbohydrate-active enzymes, such as β-glucuronidases. These synthetic molecules are designed to mimic the natural substrate and often incorporate a reporter group, such as a fluorophore, that signals enzyme activity.
One strategy involves creating acetal-D-glucopyranosiduronic acids. nih.gov For example, a synthesized methyl [(1R)-1-methoxybutyl β-D-glucopyranosid]uronate was de-esterified using an esterase to yield the corresponding acetal-β-D-glucopyranosiduronic acid, which proved to be an excellent substrate for β-D-glucuronidase. nih.gov
More advanced probes utilize Förster resonance energy transfer (FRET), where a fluorophore and a quencher are attached to the carbohydrate scaffold. rsc.org Vocadlo and Cecioni developed bis-acetal based substrates (BABS) where a FRET pair is attached to the anomeric position of a glycoside. rsc.org Cleavage of the glycosidic bond by an exo-glycosidase separates the FRET pair, resulting in a measurable increase in fluorescence. rsc.org This design cleverly positions the fluorescent components away from the enzyme's active site to avoid interfering with substrate binding. rsc.org
Another innovative approach led to the development of a "turn-on" luminescent paper sensor for detecting β-glucuronidase, a biomarker for liver cancer. researchgate.net This sensor utilizes a terbium-based probe that becomes luminescent upon enzymatic cleavage, offering a rapid and highly sensitive detection method. researchgate.net The synthesis of these probes requires multi-step chemical processes, including the installation of fluorophores, quenchers, and linkers onto the glucuronic acid backbone. rsc.org
| Probe/Derivative Type | Enzyme Target | Mechanism of Action | Key Synthetic Feature | Reference |
| Acetal-β-D-glucopyranosiduronic acid | β-D-Glucuronidase | Acts as a substrate analog for enzyme assays. | De-esterification of a methyl ester precursor. | nih.gov |
| Bis-acetal based substrates (BABS) | exo-Glycosidases | FRET-based; enzymatic cleavage separates a fluorophore and quencher, causing a fluorescence signal. | Attachment of a FRET pair to the anomeric position as a bis-acetal. | rsc.org |
| Terbium-based luminescent probe | β-D-Glucuronidase | "Turn-on" luminescence upon enzymatic reaction. | Incorporation of a lanthanide (Terbium) complex that responds to enzymatic cleavage. | researchgate.net |
Utilization of this compound as a Building Block in Complex Carbohydrate Synthesis Research
D-glucuronic acid, in its protected forms, is a crucial building block for the chemical synthesis of complex, biologically important polysaccharides such as heparan sulfate (B86663) and bacterial capsular polysaccharides. acs.orgethz.ch The synthesis of these large molecules presents significant challenges, including control over glycosidic bond formation and the strategic use of protecting groups. nih.govacs.org
Researchers have focused on creating versatile D-glucuronate-based donor and acceptor molecules for use in modular assembly strategies. acs.org A key goal is the scalable chemical synthesis of specific disaccharide units, such as D-GlcN-α-1,4-D-GlcA, which are repeating components of heparan sulfate. acs.org The synthesis of these disaccharides often involves the coupling of a D-glucosamine (GlcN) donor with a D-glucuronic acid (GlcA) acceptor. acs.org Protecting the anomeric position of the D-glucuronate acceptor, for instance with a para-methoxyphenyl group, has been shown to be an effective strategy to prevent the formation of unwanted side-products during glycosylation. acs.org
The development of monosaccharide building blocks that can be used in automated oligosaccharide synthesis is a major focus in carbohydrate chemistry. acs.org The D-glucuronic acid building block developed for the synthesis of the Bacillus anthracis pentasaccharide is an example of a highly tailored component designed for a specific, complex target. ethz.ch These synthetic efforts are essential for producing well-defined carbohydrates that can be used to study structure-function relationships and biological responses at a molecular level. beilstein-journals.org
| Target Carbohydrate | Building Block Type | Synthetic Strategy | Purpose | Reference |
| Heparan Sulfate | D-Glucuronate Acceptors | Dehydrative glycosylation with D-glucosamine donors | Scalable synthesis of D-GlcN-α-1,4-D-GlcA disaccharide units | acs.org |
| Bacillus anthracis Pentasaccharide | Protected D-Glucuronic Acid Donor | Convergent synthesis | Assembly of a complex bacterial capsular polysaccharide | ethz.ch |
| General Oligosaccharides | Orthogonally Protected Thioglycoside Donors | Automated one-pot synthesis | Rapid assembly of defined oligosaccharide sequences | acs.org |
Design of Inhibitors Targeting this compound-Related Enzymes
This compound is a substrate for several enzymes, notably aldehyde reductase (ALR1 or AKR1A1), an enzyme involved in detoxification pathways. openmedicinalchemistryjournal.comrhea-db.org The design of inhibitors for ALR1 and the closely related aldose reductase (ALR2), an enzyme implicated in diabetic complications, is an active area of research. nih.govacs.org Selectivity is a major challenge, as inhibition of ALR1 can interfere with its protective roles. openmedicinalchemistryjournal.com
Enzyme inhibition assays for ALR1 typically use D-glucuronate as the substrate to screen potential inhibitors and determine their potency and selectivity versus ALR2. openmedicinalchemistryjournal.comacs.org Ponalrestat (B1679041), for example, was identified as a potent, noncompetitive inhibitor of ALR2 but is a much weaker mixed noncompetitive inhibitor of ALR1 when D-glucuronate is the substrate. nih.gov The inhibition constants (Ki) for ponalrestat against ALR1 were found to be 60 µM (for the enzyme-inhibitor complex) and 3 µM (for the enzyme-inhibitor-substrate complex), demonstrating significantly lower potency compared to its effect on ALR2 (Ki = 7.7 nM). nih.gov
More recent research has focused on developing novel series of compounds as selective inhibitors. A study on thiosemicarbazone derivatives identified compound 3c as a potent and selective inhibitor of ALR2 with an IC50 value of 1.42 µM, while other compounds in the series showed nonselective inhibition of both ALR1 and ALR2. acs.org Similarly, a series of spirobenzopyran-based compounds were evaluated for their inhibitory activity against ALR1 and ALR2, with the goal of identifying selective ALR2 inhibitors. openmedicinalchemistryjournal.com These studies rely on D-glucuronate as the specific substrate to assess the activity and inhibition of ALR1, making it a critical tool in the design and evaluation of selective enzyme inhibitors. openmedicinalchemistryjournal.comacs.org
| Inhibitor | Target Enzyme(s) | Substrate for Assay | Inhibition Data | Selectivity Profile | Reference |
| Ponalrestat | ALR1, ALR2 | D-Glucuronate (for ALR1) | ALR1: Ki = 60 µM, Kies = 3 µM; ALR2: Ki = 7.7 nM | Highly selective for ALR2 over ALR1 | nih.gov |
| Thiosemicarbazone derivative 3c | ALR1, ALR2 | D-Glucuronate (for ALR1) | ALR2: IC50 = 1.42 µM | Potent and selective for ALR2 | acs.org |
| Thiosemicarbazone derivative 3a | ALR1, ALR2 | D-Glucuronate (for ALR1) | >50% inhibition at 100 µM for both | Strong but nonselective inhibitor of ALR1 and ALR2 | acs.org |
| Sorbinil | ALR1, ALR2 | D-Glucuronate (for ALR1) | ALR2: IC50 = 0.35 µM | Reference standard ALR2 inhibitor | openmedicinalchemistryjournal.com |
Structural Biology Insights into Aldehydo D Glucuronate Enzyme Interactions
Crystallographic Studies of Aldehydo-D-Glucuronate-Binding Enzymes (e.g., Aldehyde Reductase, Glucuronate Isomerase, UGL)
Crystallographic studies have provided high-resolution three-dimensional structures of several enzymes that interact with this compound or its analogs, offering a static yet detailed snapshot of the enzyme architecture.
Aldehyde Reductase (AKR1A1): Human aldehyde reductase, a member of the aldo-keto reductase (AKR) superfamily, has been structurally characterized. nih.govrcsb.org The crystal structure reveals a (β/α)8-barrel motif, a common fold for AKRs. nih.govresearchgate.netnih.gov The active site is located at the C-terminal end of the parallel β-strands of the barrel. rcsb.orgnih.gov The mouse orthologue, AKR1a4, which also catalyzes the conversion of D-glucuronate to L-gulonate, has been crystallized in its apo form, providing insights into the enzyme's structure before ligand binding. nih.gov
Unsaturated Glucuronyl Hydrolase (UGL): UGLs are involved in the degradation of glycosaminoglycans by hydrolyzing unsaturated glucuronic acid residues. nih.gov The crystal structure of a bacterial UGL from Streptococcus agalactiae (SagUGL) has been determined, providing insights into its substrate specificity. researchgate.net Structural studies of UGL mutants have also been conducted to elucidate the roles of specific active site residues. researchgate.net
Table 1: Crystallographic Data for this compound-Binding Enzymes
| Enzyme | Organism | PDB Code | Resolution (Å) | Reference |
|---|---|---|---|---|
| Aldehyde Reductase | Homo sapiens | 2ALR | 2.48 | rcsb.org |
| Aldehyde Reductase (AKR1a4) | Mus musculus | 4GAC | 1.64 | nih.gov |
| Glucuronate Isomerase | Caulobacter crescentus | 2Q01 | 2.34 | rcsb.org |
| Unsaturated Glucuronyl Hydrolase (SagUGL) | Streptococcus agalactiae | - | - | researchgate.net |
Active Site Characterization and Ligand Binding Modes
The active sites of these enzymes possess specific structural features that enable the recognition and binding of this compound.
Aldehyde Reductase: The active site of aldehyde reductase contains a conserved catalytic triad, typically consisting of Tyrosine, Aspartate, and Lysine (B10760008) residues. nih.gov The hydroxy group of a tyrosine residue (Tyr-48 in AKR1B1 numbering) is proposed to form a hydrogen bond with the carbonyl group of the aldehyde substrate, facilitating hydride transfer from the NADPH cofactor. nih.govmdpi.com The active site also has a "specificity pocket" lined with hydrophobic residues that contributes to substrate binding. nih.gov
Glucuronate Isomerase: The active site of glucuronate isomerase is where the isomerization of D-glucuronate to D-fructuronate occurs. wikipedia.org While detailed binding modes with this compound are still under investigation, structural data suggests the involvement of key residues in substrate recognition and catalysis. rcsb.org
Unsaturated Glucuronyl Hydrolase (UGL): The active site of SagUGL contains two conserved aspartate residues, Asp-115 and Asp-175. researchgate.net Asp-175 has been identified as a general acid and base catalyst in the hydrolytic reaction. researchgate.net Docking simulations have been used to predict the binding mode of substrates within the active site of UGLs, indicating how the enzyme accommodates the unsaturated glucuronic acid moiety. nih.gov
Conformational Changes of Enzymes Upon this compound Binding
The binding of a substrate to an enzyme often induces conformational changes, a phenomenon known as "induced fit". nih.govplos.org These changes are crucial for catalysis, properly orienting the substrate and catalytic residues.
Aldehyde Reductase: Upon binding the cofactor NADPH, aldehyde reductase undergoes a significant conformational change. nih.gov This involves the reorientation of a loop region that appears to "lock" the cofactor into place, preparing the enzyme for substrate binding. nih.gov The binding of the substrate itself is expected to induce further, more subtle conformational adjustments within the active site to facilitate the chemical reaction. mdpi.com
General Principles: While large-scale conformational changes are observed in some enzymes, many exhibit more localized movements upon substrate binding, often with a root-mean-square deviation (RMSD) of less than 1 Å across the entire protein. nih.gov These subtle shifts, particularly in the side chains of binding and catalytic residues, are critical for achieving the catalytically competent state. nih.gov The process of ligand binding can alter the conformational landscape of an enzyme, leading to long-range rearrangements. frontiersin.org
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic interactions between this compound and its target enzymes. nih.govmdpi.com
Molecular Docking: Docking studies have been employed to predict the binding poses of substrates and inhibitors within the active sites of enzymes like aldehyde reductase and UGL. nih.govnih.gov For instance, docking simulations helped to determine the likely binding orientation of a substrate analog in a bacterial UGL. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-ligand complex, allowing researchers to study conformational changes, the stability of binding interactions, and the role of solvent molecules over time. mdpi.comresearchgate.net These simulations can reveal how the binding of this compound influences the flexibility and motions of different parts of the enzyme. frontiersin.org For example, MD simulations can be used to calculate the binding free energies of ligands to their target enzymes. nih.gov
Applications in Drug Design: Computational models are increasingly used in drug discovery to design and predict the efficacy of enzyme inhibitors. nih.govplos.org By understanding the detailed interactions between a substrate like this compound and its enzyme, researchers can design molecules that bind more tightly to the active site and act as potent and selective inhibitors. researchgate.netnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| D-glucuronic acid |
| L-gulonate |
| D-fructuronate |
| NADPH |
| Unsaturated glucuronic acid |
| Tyrosine |
| Aspartate |
| Lysine |
Future Research Directions and Unaddressed Questions Pertaining to Aldehydo D Glucuronate
Elucidation of Novel Metabolic Pathways Involving Aldehydo-D-Glucuronate
While several catabolic pathways for D-glucuronate have been identified in bacteria and animals, the full diversity of these pathways across different life forms remains to be explored. researchgate.netnih.gov The pathways in bacteria and animals are well-established, but a complete fungal pathway has only recently begun to be described. nih.gov
A significant breakthrough was the discovery of a novel fungal pathway for D-glucuronate catabolism in Aspergillus niger that is fundamentally different from those known in other organisms. nih.gov This pathway involves an essential NADH-dependent 2-keto-L-gulonate reductase (GluC) that produces L-idonate. nih.govresearchgate.net Subsequent research using RNA sequencing has further identified a NADPH-requiring 2-keto-L-gulonate reductase (GluD) and a NAD+ requiring L-idonate 5-dehydrogenase (GluE), whose genes are clustered and share a bidirectional promoter. frontiersin.org Despite these advances, the fungal pathway is still considered only partially known. frontiersin.org For instance, the enzymatic activity responsible for the conversion of L-gulonate to 2-keto-L-gulonate has not yet been identified. frontiersin.org
There are at least four distinct pathways for D-glucuronate degradation, three of which utilize a dehydratase enzyme. mdpi.com The most widespread pathway in bacteria like E. coli proceeds through isomerization to fructuronate, which is then metabolized to central metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.netmdpi.com Other research has identified a novel pathway for L-gulonate catabolism in Chromohalobacter salexigens, which is linked to D-glucuronate metabolism, highlighting the potential for discovering additional, uncharacterized pathways in diverse microorganisms. nih.gov Future research should focus on exploring the metabolism of D-glucuronate in a wider range of microorganisms, which could reveal new enzymatic reactions and metabolic logic. researchgate.net
In-depth Mechanistic Studies of Undiscovered Enzymes Acting on this compound
The discovery of novel metabolic pathways is intrinsically linked to the identification and characterization of new enzymes. A key area for future research is the in-depth mechanistic study of enzymes that act on this compound or its metabolic intermediates, particularly those whose functions are predicted but not yet confirmed. researchgate.net
As mentioned, the enzyme that converts L-gulonate to 2-keto-L-gulonate in the fungal pathway of A. niger remains an "unknown activity," representing a prime target for discovery and characterization. frontiersin.org The recent identification of a previously undescribed L-idonate forming 2-keto-L-gulonate dehydrogenase underscores the potential for finding more unique enzymes within these pathways. nih.gov
Furthermore, investigations into subgroups of known enzymes, such as the D-mannonate dehydratase subgroup, have revealed members with low catalytic efficiency whose physiological roles are not yet understood. nih.gov These enzymes could be evolutionary relics or, more intriguingly, the foundation for emergent metabolic capabilities. nih.gov Modern bioinformatic techniques like sequence similarity networks (SSNs) and genome neighborhood analysis (GNA) are powerful tools for prioritizing candidate genes that may encode these missing enzymatic functions. nih.gov A comprehensive enzymatic and structural understanding of the proteins involved in D-glucuronate metabolism is essential for applications in metabolic engineering and biocatalysis.
Development of Advanced Biosensors and Detection Systems for this compound
The ability to detect and quantify this compound in real-time is crucial for studying its metabolic dynamics and for high-throughput screening applications in metabolic engineering. nih.govnih.gov Genetically encoded biosensors, which convert the presence of a specific molecule into a measurable output like fluorescence, are powerful tools for this purpose. nih.gov
Recent work has focused on characterizing a biosensor for glucuronate based on the transcription factor ExuR. nih.govresearchgate.net This biosensor was adapted from a system originally developed for D-galacturonate, another cognate ligand of ExuR. nih.govresearchgate.net The system is designed so that in the absence of glucuronate, ExuR binds to operator sites in the DNA and represses the expression of a superfolder green fluorescent protein (sfGFP). researchgate.netresearchgate.net When glucuronate is present, it binds to ExuR, causing it to release from the DNA and allowing sfGFP expression, which can be quantified. researchgate.net This ExuR-based biosensor has an operational range of 0.01 to 1 g/L of glucuronate. nih.gov
These biosensors are being developed to facilitate high-throughput screening of mutant enzyme libraries, for example, to improve the activity of myo-inositol oxygenase (MIOX), an enzyme that produces glucuronate. nih.govnih.gov However, challenges remain, as the biosensor's performance can be affected by the metabolic burden on the host cell. nih.govresearchgate.net Future research must focus on creating more robust, sensitive, and reliable biosensors. google.commdpi.com This includes exploring different biological recognition elements and transducer technologies to expand the toolkit for detecting this compound and its derivatives. nih.gov
Exploration of this compound's Role in Inter-Kingdom Metabolic Cross-Talk
This compound, primarily through the process of glucuronidation, plays a significant role in the metabolic crosstalk between different organisms, especially between a host and its gut microbiota. researchgate.netplos.org In vertebrates, UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to various molecules, including drugs, toxins, and dietary compounds, to facilitate their excretion. nih.govwikipedia.org
However, many bacteria within the gut microbiome produce β-glucuronidase enzymes that can reverse this process. nih.govnih.gov This enzymatic activity cleaves the glucuronide moiety, releasing the original compound and free glucuronic acid into the gut environment. nih.govacs.org This de-glucuronidation can have profound consequences; for example, it can reactivate drugs that were detoxified by the host liver, potentially altering their efficacy and toxicity and contributing to what is known as the enterohepatic circulation of drugs. nih.gov
This interplay is a critical example of inter-kingdom metabolic cross-talk. The release of dietary phenols from their glucuronides by gut bacteria can affect both the bacterial populations and the host cells. acs.org Future research must further unravel the complex interplay between host glucuronidation, microbial de-glucuronidation, and the resulting pool of bioactive molecules in the gut. rsc.org Understanding this cross-talk is essential for developing personalized medicine and therapeutic strategies that account for an individual's microbiome. researchgate.net
Integrated Omics Approaches for Comprehensive Pathway Analysis
A holistic understanding of this compound metabolism can be achieved by integrating multiple layers of biological data through 'omics' technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for comprehensive pathway analysis from the genetic level to functional outcomes. nih.govmdpi.com
For example, RNA sequencing (transcriptomics) was instrumental in identifying the genes encoding new enzymes in the fungal D-glucuronate pathway. frontiersin.org In clinical research, multi-omics studies combining genomics, proteomics, and metabolomics have identified the enzyme AKR1A1, which converts D-glucuronate to L-gulonate, as a key biomarker in diabetic kidney disease, highlighting the "pentose and glucuronate interconversions" pathway as being significantly affected. nih.gov Similar integrated analyses have implicated this pathway in liver diseases and in plant responses to salt stress. oup.comdovepress.com
Metabolomics analyses have been used to identify potential biomarkers for various conditions by tracking changes in metabolite levels, including those in the glucuronate pathway. mdpi.com Advanced techniques such as transposon-sequencing (Tn-seq) can systematically screen for genes essential for specific functions, such as the assimilation of glucuronate by pathogenic bacteria during host colonization. researchgate.net Future research will increasingly rely on these integrated systems biology approaches to map out the entirety of the D-glucuronate metabolic network, its regulation, and its connections to health and disease. mdpi.com
Q & A
Q. What are the primary metabolic pathways involving aldehydo-D-glucuronate, and how can they be experimentally validated?
this compound is a key intermediate in pathways such as:
- L-ascorbate biosynthesis : Conversion of L-gulonate to this compound via NADP+-dependent dehydrogenases .
- Microbial degradation : Degradation of D-glucuronate to D-fructuronate in pathways like β-D-glucuronide degradation .
- Glucuronate-xylulose cycle : Linked to NADPH production and redox balance in hepatic tissues .
Q. Methodological Approach :
- Use isotopic labeling (e.g., ¹⁴C-labeled substrates) to track metabolic flux in cell cultures or tissue homogenates.
- Validate enzyme activity via kinetic assays (e.g., spectrophotometric measurement of NADPH production at 340 nm) .
- Pathway mapping tools like BioCyc or KEGG can help cross-reference reactions (e.g., BioCyc ID: 34 reactions) .
Q. How is this compound distinguished from its structural isomers (e.g., D-glucopyranuronate) in analytical workflows?
Structural differentiation hinges on:
- Stereochemistry : this compound has an open-chain aldehyde group, unlike cyclic forms like D-glucopyranuronate .
- Chromatographic separation : Use HPLC with ion-pairing reagents (e.g., tetrabutylammonium phosphate) to resolve isomers based on polarity.
- Mass spectrometry : Characterize fragmentation patterns (e.g., m/z 193.035 for deprotonated this compound) .
Advanced Research Questions
Q. How do discrepancies in enzyme activity data for this compound-related dehydrogenases arise across diabetic animal models?
Contradictory findings, such as elevated NADP-linked dehydrogenase activity in genetically diabetic mice (db/db) but not streptozotocin-induced models, may stem from:
Q. Methodological Recommendations :
- Include positive controls (e.g., recombinant enzymes) to validate assay conditions.
- Use proteomic profiling to identify co-purifying inhibitors in tissue extracts.
Q. What experimental strategies can resolve the stereochemical instability of this compound during in vitro studies?
this compound readily undergoes lactonization or isomerization under physiological pH. Mitigation approaches include:
- pH stabilization : Conduct experiments at pH 7.3 (its major ionic form) using buffered systems (e.g., Tris-HCl) .
- Low-temperature assays : Perform reactions at 4°C to slow spontaneous cyclization.
- Real-time monitoring : Use NMR spectroscopy (e.g., ¹³C tracking of carbonyl groups) to detect structural shifts .
Q. How can researchers reconcile conflicting data on this compound’s role in redox balance versus oxidative stress?
While this compound contributes to NADPH regeneration (a redox buffer), its oxidation byproducts (e.g., H₂O₂) may induce oxidative stress. Strategies include:
- Compartmentalized assays : Isolate mitochondrial vs. cytosolic fractions to localize NADPH/H₂O₂ production .
- Genetic knockdown : Use siRNA targeting enzymes like NADP-L-hexonate dehydrogenase to dissect pathway contributions.
- Multi-omics integration : Correlate metabolomic (e.g., this compound levels) with transcriptomic data (e.g., antioxidant gene expression) .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how can they be addressed?
Key challenges include:
- Low abundance : Requires enrichment via solid-phase extraction (SPE) with anion-exchange cartridges.
- Matrix interference : Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for specificity .
- Isomer co-elution : Employ chiral columns (e.g., Astec CYCLOBOND) for resolution .
Methodological Design Considerations
Q. How should researchers design experiments to investigate this compound’s role in cross-species metabolic divergence?
Q. What criteria should guide analog selection (e.g., D-gluconate) for read-across studies on this compound?
- Structural similarity : Prioritize analogs with matching functional groups (e.g., carboxylates, aldehydes) .
- Metabolic overlap : Validate if analogs share enzymes (e.g., dehydrogenases) via in silico docking (e.g., AutoDock Vina).
- Toxicity data : Use EPA frameworks (e.g., ChemView) to assess analog safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
